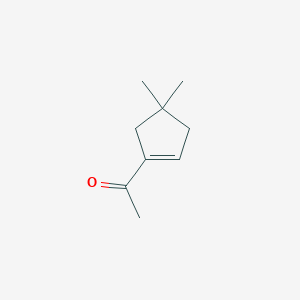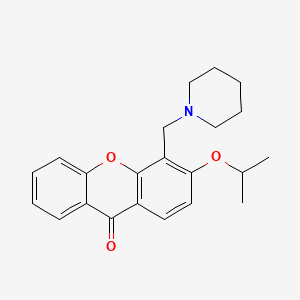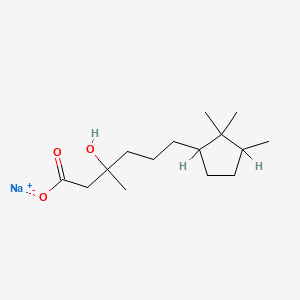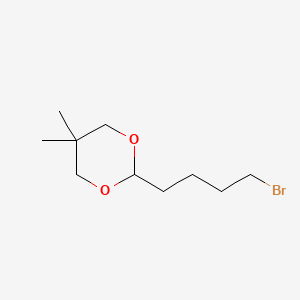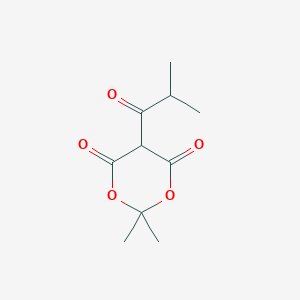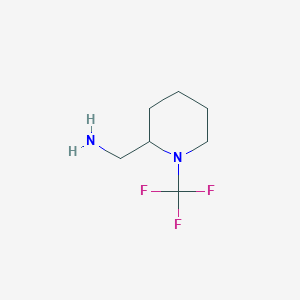
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is an organic compound with a unique structure that includes a methoxy group and two methyl groups attached to a dihydroazocine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methoxy and methyl groups through selective alkylation reactions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-2,7-dimethyl-4,5-dihydroazocine: Lacks the (1E) configuration, which may affect its reactivity and biological activity.
8-Methoxy-2,7-dimethyl-azocine: Similar structure but without the dihydro component, leading to different chemical properties.
8-Methoxy-2,7-dimethyl-4,5-dihydro-azepine: Contains a seven-membered ring instead of an eight-membered ring, resulting in different steric and electronic effects.
Uniqueness
(1E)-8-Methoxy-2,7-dimethyl-4,5-dihydroazocine is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
344747-97-3 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
8-methoxy-2,7-dimethyl-4,5-dihydroazocine |
InChI |
InChI=1S/C10H15NO/c1-8-6-4-5-7-9(2)11-10(8)12-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
LSHWEPQBCRLETC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC=C(N=C1OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
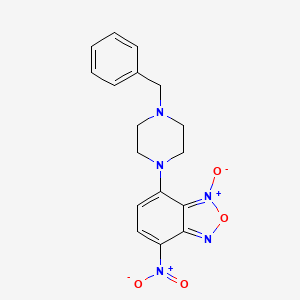
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
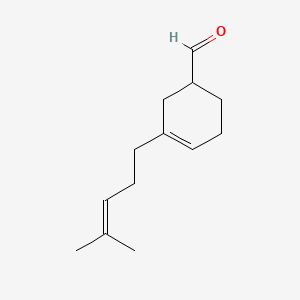
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)
